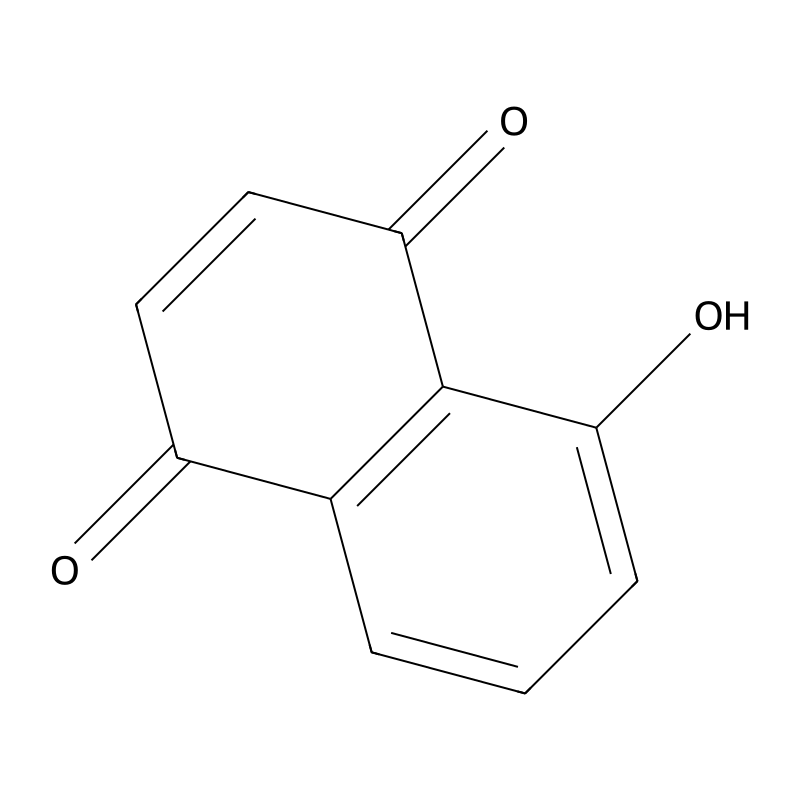Phytochemical Standards
CAS No.:2752-65-0
Molecular Formula:C38H44O8
Molecular Weight:628.7 g/mol
Availability:
In Stock
CAS No.:481-39-0
Molecular Formula:C10H6O3
Molecular Weight:174.15 g/mol
Availability:
In Stock
CAS No.:140-10-3
Molecular Formula:C9H8O2
Molecular Weight:148.16 g/mol
Availability:
In Stock
CAS No.:55750-84-0
Molecular Formula:C38H54O19
Molecular Weight:814.8 g/mol
Availability:
In Stock
CAS No.:83258-37-1
Molecular Formula:C21H32O2
Molecular Weight:316.5 g/mol
Availability:
In Stock
CAS No.:35237-02-6
Molecular Formula:C21H34O2
Molecular Weight:318.5 g/mol
Availability:
In Stock




![3-[(8Z,11Z)-Pentadeca-8,11-dien-1-YL]benzene-1,2-diol](/img/structure-2d/800/S647038.png)
